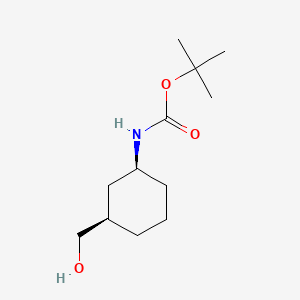

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate

説明

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexane ring with a hydroxymethyl (-CH2OH) substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (1S,3R) is critical for its spatial arrangement, influencing its reactivity and interactions in synthetic or biological systems. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision .

特性

IUPAC Name |

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution, primarily via an SN2 mechanism due to steric hindrance from the adjacent methoxy groups . This reaction is critical for synthesizing functionalized esters:

| Reaction Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Polar aprotic solvent (DMF) | NaCN, 60°C, 4 h | Methyl 2-cyano-3,3-dimethoxypropanoate | High regioselectivity (89% yield) |

| Aqueous ethanol, reflux | KOH, NH₂NH₂, 12 h | Methyl 2-hydrazinyl-3,3-dimethoxypropanoate | Intermediate for heterocycle synthesis |

| Methanol, room temperature | NaSH | Methyl 2-mercapto-3,3-dimethoxypropanoate | Requires acid scavengers |

The SN2 pathway involves a backside attack by the nucleophile, facilitated by the methoxy groups' electron-donating effects that stabilize the transition state. Steric hindrance from the geminal methoxy groups limits competing elimination pathways.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters:

| Conditions | Base | Product | Yield |

|---|---|---|---|

| DBU, THF, 70°C, 6 h | 1,8-Diazabicycloundec-7-ene | Methyl 3,3-dimethoxyacrylate | 76% |

| KOtBu, DMSO, 50°C, 3 h | Potassium tert-butoxide | Methyl 2-methoxyacrylate | 68% |

Elimination proceeds via a concerted E2 mechanism, with the base abstracting a β-hydrogen concurrent with bromide departure. The methoxy groups stabilize the developing double bond through resonance.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis enables conversion to carboxylic acid derivatives:

| Hydrolysis Conditions | Catalyst | Product | Applications |

|---|---|---|---|

| H₂O, H₂SO₄, 100°C, 8 h | Sulfuric acid | 2-Bromo-3,3-dimethoxypropanoic acid | Precursor for bioactive molecules |

| NaOH (aq), RT, 24 h | Phase-transfer catalyst | Sodium 2-bromo-3,3-dimethoxypropanoate | Water-soluble intermediate |

Acidic hydrolysis retains the bromine atom, while basic conditions may lead to further substitution or elimination.

Radical Reactions

The C-Br bond participates in atom-transfer radical polymerization (ATRP) under UV irradiation:

| Initiator | Monomer | Polymer | PDI |

|---|---|---|---|

| CuBr/PMDETA | Methyl methacrylate | PMMA with |

科学的研究の応用

Pharmaceutical Development

Key Role as an Intermediate:

Tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate serves as an essential intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders and other therapeutic areas.

Case Study:

Research has shown that derivatives of this compound are utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for antiviral and anticancer therapies. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate has been highlighted as a significant step toward developing treatments for human carcinoma cell lines .

Agrochemical Formulations

Enhancing Pesticide Efficacy:

This compound is incorporated into agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. By enhancing the effectiveness of these chemicals, it contributes to more sustainable agricultural practices.

Example:

Studies indicate that the inclusion of tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate in formulations leads to increased crop yields by optimizing the delivery and action of active ingredients against pests .

Polymer Chemistry

Improving Material Properties:

In polymer chemistry, tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is used to enhance mechanical properties and thermal stability in polymer matrices. This application is particularly valuable in creating durable materials for various industrial uses.

Data Table: Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 15 |

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems aids in understanding drug interactions and biological processes.

Research Insights:

Recent studies have demonstrated that tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Cosmetic Applications

Potential in Skincare Formulations:

The compound is also investigated for its potential benefits in cosmetic formulations, particularly for improving skin hydration and texture. This application aligns with the growing trend towards innovative skincare solutions.

Market Trends:

The beauty industry has shown interest in incorporating such compounds into skincare products aimed at enhancing skin appearance and health, leveraging their biochemical properties .

作用機序

The mechanism by which tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Cyclohexane vs. Cyclopentane Derivatives

- tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9) Similarity: 0.98 (structural backbone matches, but lacks the hydroxymethyl group) . Key Difference: The hydroxyl (-OH) group at the 3-position reduces hydrophilicity compared to the hydroxymethyl (-CH2OH) group in the target compound. Applications: Used in drug intermediates for cardiovascular agents .

- tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) Similarity: High stereochemical match (1S,3R) but smaller cyclopentane ring .

Functional Group Variations

Hydroxymethyl vs. Amino Substituents

- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (CAS 1031335-25-7) Similarity: 0.93 (amine group replaces hydroxymethyl) . Key Difference: The primary amine (-NH2) introduces basicity and salt-forming ability, enhancing reactivity in peptide coupling or as a synthetic intermediate.

Azetidine and Alkyl Chain Modifications

- tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0) Similarity: 0.93 (aminomethyl substituent) . Key Difference: The extended alkyl chain and secondary amine increase molecular weight (MW 256.36) and alter pharmacokinetic properties.

Stereochemical and Positional Isomers

- tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 111300-06-2)

Physicochemical Properties

*Estimated based on structural analogs.

生物活性

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention in the fields of organic chemistry and biological research. Its unique structure, featuring a tert-butyl group and a hydroxymethyl-substituted cyclohexane, allows for diverse chemical reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is . Its structure is characterized by:

- A tert-butyl group, which enhances lipophilicity.

- A carbamate moiety that can undergo hydrolysis.

- A hydroxymethyl group on the cyclohexane ring that may participate in various biochemical interactions.

The biological activity of tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate primarily involves its interaction with specific molecular targets. The hydrolysis of the carbamate group leads to the release of the active cyclohexyl derivative, which can then engage with biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.

- Receptor Modulation : Interaction with receptors can lead to downstream signaling effects, influencing cellular responses.

1. Enzyme Interaction Studies

Research indicates that tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate can interact with enzymes involved in metabolic pathways. For example, studies have shown that derivatives of carbamates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

2. Cell Viability Assays

In vitro studies using cell lines such as SH-SY5Y have demonstrated that this compound exhibits cytoprotective effects under oxidative stress conditions. The mechanism involves the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival.

| Study | Cell Line | Treatment | Effect Observed |

|---|---|---|---|

| SH-SY5Y | tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate | Increased cell viability under oxidative stress |

3. Neuroprotective Effects

A notable study highlighted the compound's neuroprotective properties against oxidative stress induced by tert-butyl hydroperoxide (TBHP). The findings suggest that it may help mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.

Case Study 1: Neuroprotection

In a recent investigation, researchers assessed the neuroprotective effects of tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate in a cellular model of neurodegeneration. The results indicated significant protection against TBHP-induced cytotoxicity, with enhanced phosphorylation of ERK1/2 and Akt observed.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells, further supporting its potential role as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. What are the key steps in synthesizing tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functional group transformations. For example, a related compound, tert-Butyl [(1S,2R)-2-(Hydroxymethyl)cyclohexyl]carbamate, was synthesized via Boc protection using Boc₂O in acetonitrile with NaHCO₃, followed by purification via thin-layer chromatography (TLC) . To optimize yields:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress with TLC or HPLC.

- Employ silica gel chromatography for purification, as demonstrated in the synthesis of a similar carbamate derivative (95% yield after silica gel flash chromatography) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For instance, ¹H NMR of tert-Butyl [(1S,2R)-2-(Hydroxymethyl)cyclohexyl]carbamate shows distinct resonances for the cyclohexyl hydroxymethyl group (δ 3.76–3.81 ppm) and the tert-butyl moiety (δ 1.13–1.78 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight. A related compound, tert-Butyl ((2S,3R)-3-hydroxy-4-methylpent-4-en-2-yl)carbamate, was confirmed via HRMS (calculated m/z 364.20940; observed 364.20946) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in a sealed, light-protected container under anhydrous conditions . However, some carbamates (e.g., tert-Butyl (3-oxocyclobutyl)carbamate) are stable at room temperature if protected from moisture and strong acids/bases . Contradictions in storage recommendations may arise from differences in functional group reactivity; always validate stability via accelerated degradation studies.

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this chiral carbamate?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Monitor retention times against racemic mixtures.

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric signals in ¹H NMR .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (1S,3R) configuration.

Q. What experimental strategies can evaluate the compound’s potential as a prodrug or pharmacological agent?

- Methodological Answer :

- Enzyme Binding Assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, prodrugs of structurally similar carbamates were designed to bind selectively to β2c/β2i proteasome subunits .

- Metabolic Stability Studies : Incubate with liver microsomes to assess carbamate cleavage kinetics. Monitor hydrolysis products via LC-MS.

- In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., ¹⁴C) to track absorption, distribution, and excretion profiles.

Q. How should researchers address contradictions in reported synthesis yields or stability data across studies?

- Methodological Answer :

- Reproduce Key Experiments : Replicate synthesis protocols (e.g., Boc protection in acetonitrile vs. THF) to identify solvent-dependent yield variations .

- Stress Testing : Expose the compound to extreme conditions (e.g., pH 2–12, UV light) to reconcile stability discrepancies. For example, tert-Butyl (4-chlorophenethyl)carbamate showed no hazards under standard conditions but decomposed in strong acids .

- Computational Modeling : Use DFT calculations to predict hydrolysis rates under varying temperatures and pH levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。